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Introduction
Jackals (Canis spp.) are medium-sized canids that are widely distributed across Africa, Asia,

and southeastern Europe. As highly adaptable predators and scavengers, they can act as

reservoirs and sentinels for a variety of infectious diseases that can impact domestic animals,

other wildlife, and humans. Therefore, the surveillance of infectious agents in jackal populations

is crucial for understanding disease ecology, assessing public health risks, and informing

wildlife management and conservation strategies.

These application notes provide a comprehensive overview of laboratory procedures for

screening jackals for viral, bacterial, and parasitic diseases. Detailed protocols for sample

collection, serological screening, molecular diagnostics, and parasitological examinations are

provided to guide researchers in their surveillance and diagnostic efforts.

Data Presentation: Seroprevalence and Prevalence
of Infectious Agents in Jackals
The following tables summarize quantitative data on the prevalence of various infectious

diseases reported in different jackal species and geographic locations. This data provides a

baseline for comparison and highlights key pathogens of concern.

Table 1: Seroprevalence of Viral Diseases in Jackal Populations
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Virus
Jackal
Species

Location
No. of
Samples

Prevalenc
e (%)

Diagnosti
c Method

Referenc
e(s)

Canine

Distemper

Virus

(CDV)

Canis

mesomelas

(Black-

backed)

Kenya 55 9
Not

Specified
[1]

Canine

Distemper

Virus

(CDV)

Canis

adustus

(Side-

striped)

Kenya 3 Positive
Not

Specified
[1]

Canine

Distemper

Virus

(CDV)

Canis

mesomelas

(Black-

backed)

Namibia 80 71

Serum

Neutralizati

on

[2][3]

Rabies

Virus

(RABV)

Canis

mesomelas

(Black-

backed)

Kenya 28 3
Not

Specified
[1]

Rabies

Virus

(RABV)

Canis

mesomelas

(Black-

backed)

Namibia 81 9

Fluorescen

t Antibody

Virus

Neutralizati

on

[2][3][4]

Canine

Parvovirus

(CPV-2)

Canis

mesomelas

(Black-

backed)

Kenya 55 34
Not

Specified
[1]

Canine

Parvovirus

(CPV-2)

Canis

aureus

(Golden)

Kenya 16 56.3
Not

Specified
[1]

Ehrlichia

canis

Canis

mesomelas

Kenya 36 2 Not

Specified

[1]
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(Black-

backed)

Table 2: Prevalence of Bacterial and Protozoan Diseases in Jackal Populations

Pathogen
Jackal
Species

Location
No. of
Samples

Prevalenc
e (%)

Diagnosti
c Method

Referenc
e(s)

Leishmania

spp.

Canis

aureus

(Golden)

Serbia 216 6.9
Real-time

PCR
[5]

Brucella

canis

Canis

aureus

(Golden)

Serbia 216 1.9
Real-time

PCR
[5]

Babesia

rossi

Canis

mesomelas

(Black-

backed)

South

Africa
91 29.7 RLB [6]

Hepatozoo

n canis

Canis

mesomelas

(Black-

backed)

South

Africa

Not

Specified
46.5 Molecular [7]

Table 3: Prevalence of Helminth Parasites in Golden Jackals (Canis aureus)
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Parasite
Species

Location
No. of
Samples

Prevalence
(%)

Diagnostic
Method

Reference(s
)

Dirofilaria

immitis
Croatia Not Specified 6.5 Post-mortem [8]

Alaria alata Hungary 20 10 Necropsy [9]

Mesocestoide

s lineatus
Hungary 20 20 Necropsy [9]

Echinococcus

granulosus
Hungary 20 10 Necropsy [9]

Taenia

hydatigena
Hungary 20 15 Necropsy [9]

Toxocara

canis
Hungary 20 20 Necropsy [9]

Ancylostoma

caninum
Hungary 20 45 Necropsy [9]

Uncinaria

stenocephala
Hungary 20 40 Necropsy [9]

Crenosoma

vulpis
Italy 47 9.3 Necropsy [10]

Angiostrongyl

us vasorum
Italy 47 16.3 Necropsy [10]

Capillaria

plica
Italy 47 76 Necropsy [10]

Table 4: Performance of Selected Diagnostic Tests for Canid Pathogens
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Test Pathogen
Sample
Type

Sensitivity
(%)

Specificity
(%)

Reference(s
)

ELISA

Canine

Distemper

Virus

Serum 75.7 - 94.0 91.8 [11][12][13]

Competitive

ELISA

Canine

Distemper

Virus

Serum 68.5 - 90.4 75 - 98.9 [14]

Real-time

PCR (lipL32)

Leptospira

spp.
Urine 100 >75.0 [15]

Conventional

PCR (rrs)

Leptospira

spp.
Urine 100 88.3

PCR
Leptospira

spp.
Urine 69.2 100 [16]

PCR (LipL32)
Leptospira

spp.
Blood 100 99 [17]

Experimental Workflows and Logical Relationships
The following diagrams illustrate the key experimental workflows for screening jackals for

infectious diseases.
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Figure 1. General workflow for infectious disease screening in jackals.
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Figure 2. Workflow for serological screening of viral diseases.
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Figure 3. Workflow for molecular detection and characterization of pathogens.
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Experimental Protocols
Serological Screening
This protocol is adapted from commercially available ELISA kits and published studies.

Materials:

CDV antigen-coated 96-well microtiter plate

Jackal serum samples

Positive and negative control sera

Sample diluent/ELISA buffer

Wash buffer (e.g., PBS with 0.05% Tween 20)

Enzyme-conjugated anti-dog IgG (HRP-conjugated)

Substrate solution (e.g., TMB)

Stop solution (e.g., 2M H₂SO₄)

Microplate reader

Procedure:

Sample Preparation: Dilute jackal serum samples, positive controls, and negative controls at

the recommended dilution (e.g., 1:150) in ELISA buffer.[18]

Coating and Blocking: Use pre-coated plates or coat plates with CDV antigen and block non-

specific binding sites.

Sample Incubation: Add 100 µL of diluted samples and controls to the appropriate wells.[6]

Incubate for 60 minutes at 37°C.[6]

Washing: Aspirate the contents of the wells and wash each well 3-5 times with wash buffer.
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Conjugate Incubation: Add 100 µL of HRP-conjugated anti-dog IgG to each well.[6] Incubate

for 60 minutes at 37°C.[6]

Washing: Repeat the washing step as in step 4.

Substrate Incubation: Add 100 µL of substrate solution to each well and incubate in the dark

at room temperature for 10-20 minutes.[6]

Stopping the Reaction: Add 50 µL of stop solution to each well.[6]

Reading: Read the optical density (OD) at 450 nm using a microplate reader.[19]

Interpretation: Calculate the sample-to-positive (S/P) ratio or use a cut-off value to determine

if a sample is positive or negative for CDV antibodies.

This protocol is a gold standard for determining functional, neutralizing antibody titers.

Materials:

Vero-SLAM cells (or other susceptible cell line)

Canine Distemper Virus stock (e.g., Onderstepoort strain)

Jackal serum samples (heat-inactivated at 56°C for 30 minutes)

Cell culture medium

96-well cell culture plates

Incubator (37°C, 5% CO₂)

Procedure:

Serum Dilution: Prepare serial twofold dilutions of the heat-inactivated jackal serum in cell

culture medium, starting from a 1:5 or 1:10 dilution.[20]

Virus-Serum Incubation: Mix equal volumes of each serum dilution with a standardized

amount of CDV (e.g., 100-200 TCID₅₀).[20] Incubate the serum-virus mixtures for 60-90
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minutes at 37°C.[20]

Cell Inoculation: Add the serum-virus mixtures to wells of a 96-well plate containing a

confluent monolayer of Vero-SLAM cells.

Incubation: Incubate the plates for 5-7 days at 37°C in a 5% CO₂ incubator.[20]

Reading: Examine the wells for the presence or absence of cytopathic effect (CPE) using an

inverted microscope.

Interpretation: The neutralizing antibody titer is the reciprocal of the highest serum dilution

that completely inhibits CPE in at least 50% of the wells.

Molecular Diagnostics
This is a general protocol for extracting genomic DNA from tissue samples for subsequent PCR

analysis.

Materials:

Tissue sample (e.g., spleen, lung)

Lysis buffer

Proteinase K

Ethanol (70% and 100%)

DNA binding columns

Wash buffers

Elution buffer or nuclease-free water

Procedure:

Tissue Lysis: Place approximately 20 mg of tissue into a microcentrifuge tube.[21] Add lysis

buffer and Proteinase K.[21] Incubate at 55°C until the tissue is completely lysed (can be

overnight).[21]
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Ethanol Precipitation: Add ethanol to the lysate to precipitate the DNA.[21]

Binding: Transfer the mixture to a DNA binding column and centrifuge. The DNA will bind to

the silica membrane.

Washing: Wash the column with wash buffers to remove impurities.

Elution: Add elution buffer or nuclease-free water to the center of the column and centrifuge

to elute the purified DNA.[21]

Quantification and Storage: Quantify the DNA concentration and store at -20°C.

This protocol is designed for the sensitive detection of pathogenic Leptospira DNA in urine

samples.

Materials:

Jackal urine sample

DNA extraction kit suitable for urine

PCR master mix (containing Taq polymerase, dNTPs, MgCl₂)

Primers specific for a conserved pathogenic Leptospira gene (e.g., lipL32 or 16S rRNA)

Nuclease-free water

Positive control (Leptospira DNA)

Negative control (nuclease-free water)

Thermocycler

Agarose gel electrophoresis equipment

Procedure:

Sample Preparation: Neutralize acidic urine samples with PBS immediately after collection.

[22][23] Centrifuge the urine to pellet bacteria and potential inhibitors.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 18 Tech Support

http://3.80.173.97/wp-content/uploads/2016/09/Bellan-et-al.-2012-JWD-jackals.pdf
http://3.80.173.97/wp-content/uploads/2016/09/Bellan-et-al.-2012-JWD-jackals.pdf
https://www.researchgate.net/publication/357659195_Rabies_outbreak_in_black-backed_jackals_Canis_mesomelas_South_Africa_2016
https://pmc.ncbi.nlm.nih.gov/articles/PMC5603039/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12774315?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


DNA Extraction: Extract DNA from the urine pellet using a commercial kit.

PCR Amplification:

Prepare a PCR master mix with the appropriate concentrations of primers and other

reagents.

Add the extracted DNA template to the PCR tubes.

Include positive and negative controls in each run.

Perform PCR using an optimized thermocycling protocol. A typical protocol might include

an initial denaturation at 94°C for 3 minutes, followed by 30-40 cycles of denaturation at

94°C, annealing at a primer-specific temperature (e.g., 56°C), and extension at 72°C, with

a final extension step.[14]

Detection: Analyze the PCR products by agarose gel electrophoresis. The presence of a

band of the expected size indicates a positive result.

Parasitological Examination
This is a standard and cost-effective method for screening for gastrointestinal parasites.

Materials:

Jackal fecal sample (fresh)

Flotation solution (e.g., saturated sodium chloride, zinc sulfate, or Sheather's sugar solution)

Beaker or cup

Strainer (e.g., tea strainer or cheesecloth)

Centrifuge tubes

Centrifuge (optional but recommended)

Microscope slides and coverslips
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Microscope

Procedure:

Sample Preparation: Mix approximately 2-5 grams of feces with about 10-15 mL of flotation

solution in a beaker.

Straining: Pour the fecal suspension through a strainer into another container to remove

large debris.

Centrifugation (Recommended):

Pour the strained suspension into a centrifuge tube.

Fill the tube with flotation solution to form a slight positive meniscus.

Place a coverslip on top of the tube.

Centrifuge at approximately 1200-1500 rpm for 5-10 minutes.

Simple Flotation (if no centrifuge is available):

Pour the strained suspension into a vial or test tube until a positive meniscus is formed.

Place a coverslip on top.

Let it stand for 10-20 minutes.

Microscopic Examination:

Carefully lift the coverslip from the tube and place it on a microscope slide.

Systematically examine the entire coverslip under the microscope at 10x and 40x

magnification to identify parasite eggs and oocysts.

This protocol is used for the detection of blood-borne parasites such as Babesia, Hepatozoon,

and microfilariae.

Materials:
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Fresh whole blood (with anticoagulant)

Microscope slides

Methanol (absolute)

Giemsa stain (stock solution)

Buffered water (pH 7.2)

Coplin jars or staining rack

Microscope with oil immersion objective

Procedure:

Smear Preparation: Prepare a thin blood smear on a clean microscope slide and allow it to

air dry completely.

Fixation: Fix the smear by immersing it in absolute methanol for 1-5 minutes.[5] Allow it to air

dry.

Staining:

Dilute the Giemsa stock solution with buffered water (e.g., 1:20 or 1:50 dilution).

Immerse the fixed smear in the diluted Giemsa stain for 20-50 minutes.

Rinsing: Gently rinse the slide with tap water or buffered water.[5]

Drying: Allow the slide to air dry in a vertical position.

Microscopic Examination: Examine the smear under a microscope, using the oil immersion

objective to identify blood parasites. Erythrocytes will stain pink, leukocyte nuclei will be

magenta, and parasite cytoplasm will appear blue.[5]

Conclusion
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The laboratory procedures outlined in these application notes provide a robust framework for

the comprehensive screening of jackals for a wide range of infectious diseases. The selection

of appropriate diagnostic tests will depend on the specific research questions, available

resources, and the pathogens of interest. By employing a combination of serological,

molecular, and parasitological techniques, researchers can gain valuable insights into the

health status of jackal populations and their role in the epidemiology of infectious diseases.

This information is essential for developing effective strategies for disease management and

conservation in both wildlife and domestic animal populations, as well as for safeguarding

public health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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